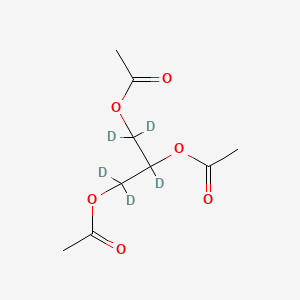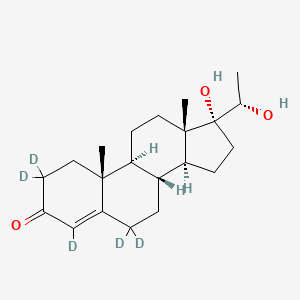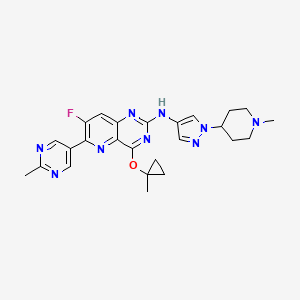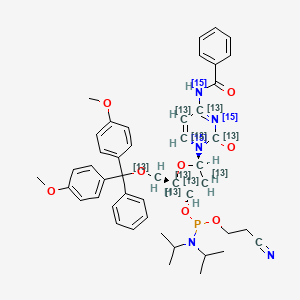
DMT-dC(bz) Phosphoramidite-13C9,15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-dC(bz) Phosphoramidite-13C9,15N3 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is a derivative of DMT-dC(bz) Phosphoramidite, which is commonly used in the synthesis of DNA. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving stable isotopes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the DMT-dC(bz) Phosphoramidite structure. The key steps include:
Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.
Phosphoramidite formation: The protected nucleoside is then converted into the phosphoramidite form using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:
High coupling efficiency: Ensuring high coupling efficiency to produce high-yield and high-quality oligonucleotides.
Deprotection: Standard deprotection conditions involve using concentrated ammonia solution at 55°C for 8 hours or at room temperature for 24 hours
Análisis De Reacciones Químicas
Types of Reactions
DMT-dC(bz) Phosphoramidite-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under reducing conditions.
Substitution: Nucleophilic substitution reactions during DNA synthesis.
Common Reagents and Conditions
Oxidizing agents: Iodine in water or pyridine.
Reducing agents: Thiol-containing compounds for deprotection.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various research applications .
Aplicaciones Científicas De Investigación
DMT-dC(bz) Phosphoramidite-13C9,15N3 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Employed in studies involving DNA replication, transcription, and repair.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-quality oligonucleotides for various industrial applications .
Mecanismo De Acción
The mechanism of action of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantification of DNA molecules in various experimental setups. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
DMT-dC(bz) Phosphoramidite: The unlabeled version used in standard DNA synthesis.
DMT-dA(bz) Phosphoramidite: A similar compound with adenine instead of cytosine.
DMT-dG(ib) Phosphoramidite: A similar compound with guanine and an isobutyryl protecting group.
Uniqueness
DMT-dC(bz) Phosphoramidite-13C9,15N3 is unique due to its isotopic labeling, which provides additional capabilities for tracking and quantification in research applications. This makes it particularly valuable in studies requiring precise measurements and analysis .
Propiedades
Fórmula molecular |
C46H52N5O8P |
|---|---|
Peso molecular |
845.8 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1 |
Clave InChI |
PGTNFMKLGRFZDX-QXORKOLASA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



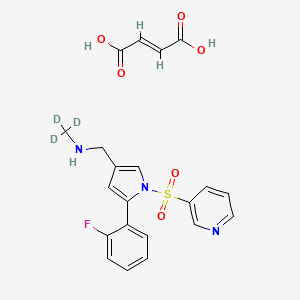


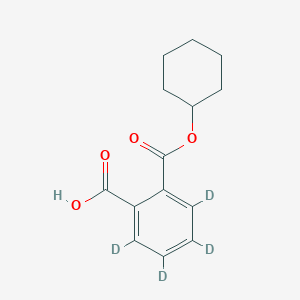
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
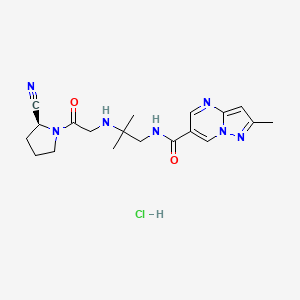
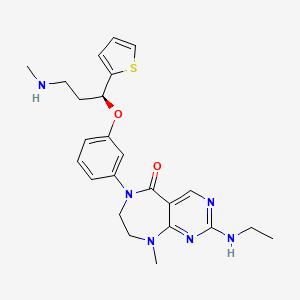
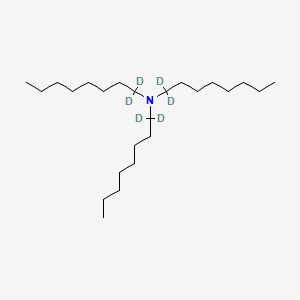
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
